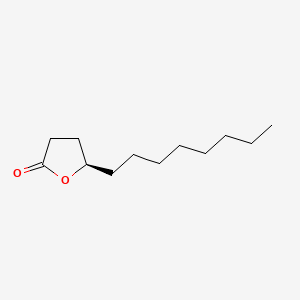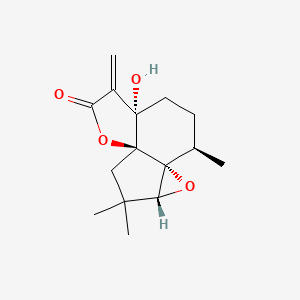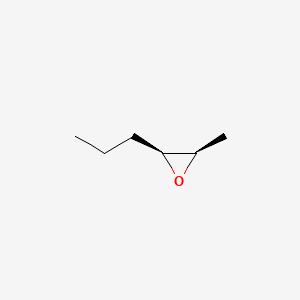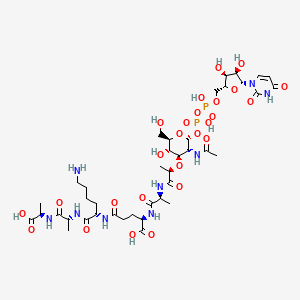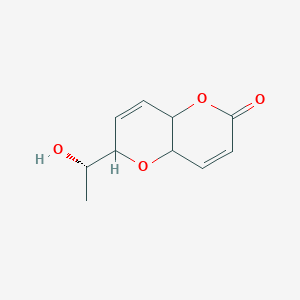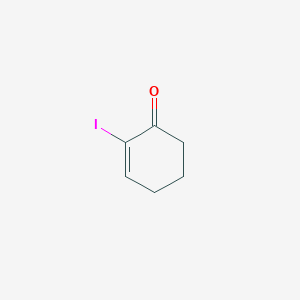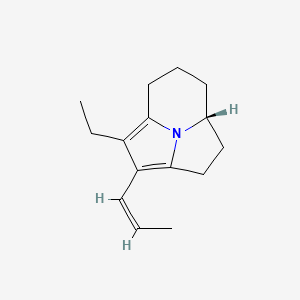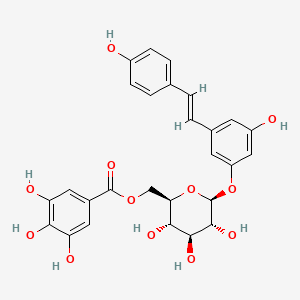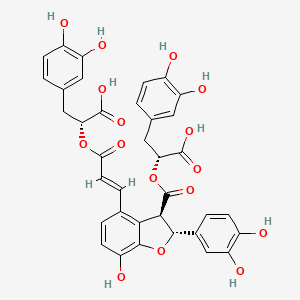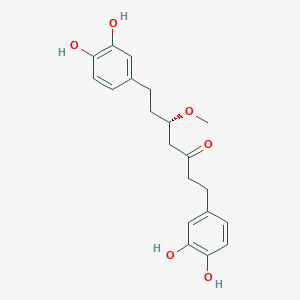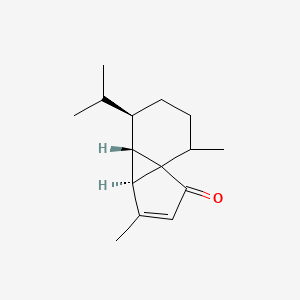
3,4,4-trimethylhepta-2,5-dienoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-trimethylhepta-2,5-dienoyl-CoA is a multi-methyl-branched fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3,4,4-trimethylhepta-2,5-dienoic acid. It is an unsaturated fatty acyl-CoA and a multi-methyl-branched fatty acyl-CoA. It derives from a coenzyme A.
Applications De Recherche Scientifique
1. Role in Beta-Oxidation of Unsaturated Fatty Acids
3,4,4-trimethylhepta-2,5-dienoyl-CoA plays a crucial role in the beta-oxidation of unsaturated fatty acids. This process involves enzymes like delta 3,5, delta 2,4-dienoyl-CoA isomerase, which catalyze the conversion of specific enoyl-CoA substrates, such as 3,5-octadienoyl-CoA, to their isomers like 2,4-octadienoyl-CoA in mitochondria. This pathway is essential for efficiently processing unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms (Luo, Smeland, Shoukry, & Schulz, 1994).
2. Structural Insights and Catalysis
The crystal structure of rat dienoyl-CoA isomerase, which acts on similar substrates, reveals important structural features like a deeply buried active-site pocket and critical acidic residues such as Asp176, Glu196, and Asp204. These residues are essential for the catalysis of isomerization reactions, crucial for the metabolism of certain unsaturated fatty acids in both mitochondria and peroxisomes (Modis et al., 1998).
3. Enzyme Mechanism in E. coli
Escherichia coli 2,4-dienoyl-CoA reductase, structurally related to the enzymes acting on 3,4,4-trimethylhepta-2,5-dienoyl-CoA, is involved in the metabolism of unsaturated fatty acids with double bonds at even carbon positions. Its structure and reaction mechanism provide insights into the substrate reduction and electron transfer processes in bacterial systems (Hubbard, Liang, Schulz, & Kim, 2003).
4. Role in Human Mitochondria
The human mitochondrial 2,4-dienoyl-CoA reductase gene (DECR) is part of the beta-oxidation pathway, highlighting the importance of these enzymes in human metabolism. DECR participates in the metabolism of unsaturated fatty enoyl-CoA esters, which is crucial for energy production and lipid metabolism (Helander et al., 1997).
Propriétés
Nom du produit |
3,4,4-trimethylhepta-2,5-dienoyl-CoA |
|---|---|
Formule moléculaire |
C31H48N7O19P3S |
Poids moléculaire |
947.7 g/mol |
Nom IUPAC |
(2E,5E)-7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4,4,5-trimethyl-7-oxohepta-2,5-dienoic acid |
InChI |
InChI=1S/C31H48N7O19P3S/c1-17(30(2,3)8-6-20(40)41)12-21(42)61-11-10-33-19(39)7-9-34-28(45)25(44)31(4,5)14-54-60(51,52)57-59(49,50)53-13-18-24(56-58(46,47)48)23(43)29(55-18)38-16-37-22-26(32)35-15-36-27(22)38/h6,8,12,15-16,18,23-25,29,43-44H,7,9-11,13-14H2,1-5H3,(H,33,39)(H,34,45)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b8-6+,17-12+/t18-,23-,24-,25+,29-/m1/s1 |
Clé InChI |
DEQKKPDRDCEPQL-VRLJRLHMSA-N |
SMILES isomérique |
C/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C(C)(C)/C=C/C(=O)O |
SMILES canonique |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(C)(C)C=CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



